molecular formula C10H15N3O2 B1482174 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid CAS No. 2090942-82-6

2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

Cat. No.: B1482174
CAS No.: 2090942-82-6
M. Wt: 209.24 g/mol
InChI Key: PNUUNEBLBMCSOH-UHFFFAOYSA-N
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Description

2-(2-Ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core fused with a dihydro ring system. The molecule includes an ethyl substituent at the 2-position and an acetic acid moiety linked to the 5-position of the bicyclic scaffold. This structure is analogous to bioactive compounds reported in medicinal chemistry research, such as Parkin E3 ligase modulators (e.g., BIO-1984542 and BIO-1968010), which share the dihydropyrazolo[1,5-a]pyrazine backbone but differ in substituents .

Properties

IUPAC Name

2-(2-ethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-2-8-5-9-6-12(7-10(14)15)3-4-13(9)11-8/h5H,2-4,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUUNEBLBMCSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2CCN(CC2=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. This article explores the biological activity of this compound through various studies and findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
CAS Number 2098058-84-3
IUPAC Name This compound

Research indicates that compounds similar to this compound may act as allosteric modulators of various receptors. For instance, derivatives of 6,7-dihydropyrazolo[1,5-a]pyrazine have been identified as negative allosteric modulators of metabotropic glutamate receptors (mGluR2), which play a crucial role in neurological functions and disorders such as schizophrenia and depression .

Pharmacological Effects

  • Neuroprotective Effects : Studies have shown that related compounds exhibit neuroprotective properties by modulating neurotransmitter systems. They may reduce excitotoxicity and inflammation in neuronal tissues .
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been reported to inhibit the growth of A549 lung cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
  • Enzymatic Inhibition : The compound's analogs have been explored for their inhibitory activity on enzymes such as butyrylcholinesterase (BChE), which is a target in Alzheimer's disease treatment . This suggests potential applications in neurodegenerative disease therapies.

Case Study 1: Neuroprotective Potential

A study conducted by Conde-Ceide et al. evaluated several 6,7-dihydropyrazolo[1,5-a]pyrazine derivatives for their neuroprotective effects in vitro. The results indicated that these compounds could significantly reduce neuronal cell death induced by oxidative stress .

Case Study 2: Anticancer Properties

In another study focusing on lung cancer cells, researchers found that specific derivatives of pyrazolo compounds inhibited cell proliferation and induced apoptosis in A549 cells. The mechanism involved the activation of caspase pathways and modulation of cell cycle regulators .

Scientific Research Applications

Metabotropic Glutamate Receptor Modulation

Research indicates that compounds similar to 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid can act as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2). These modulators have potential applications in treating neuropsychiatric disorders such as schizophrenia and depression by fine-tuning glutamatergic signaling pathways .

Antidepressant Activity

Studies have shown that derivatives of dihydropyrazolo compounds exhibit antidepressant-like effects in animal models. The modulation of mGluR2 receptors by these compounds may help in alleviating symptoms associated with major depressive disorder and other mood disorders .

Neuroprotective Effects

There is emerging evidence suggesting that these compounds may possess neuroprotective properties. By modulating glutamate signaling and reducing excitotoxicity, they could offer therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Enzyme Inhibition

Compounds similar to this compound have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can be beneficial in regulating metabolic diseases or conditions linked to enzyme overactivity .

Synthesis of Novel Derivatives

The structural framework of this compound allows for the synthesis of various derivatives with potentially enhanced biological activity. Researchers are exploring modifications to improve efficacy and selectivity towards specific biological targets, which could lead to the development of new therapeutic agents .

Case Studies

StudyFindingsImplications
Study on mGluR2 Modulation Demonstrated that dihydropyrazolo derivatives can effectively modulate mGluR2 receptors, leading to reduced anxiety-like behavior in rodent models.Suggests potential for treating anxiety disorders and depression.
Neuroprotective Study Investigated the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage.Highlights the potential for developing treatments for neurodegenerative diseases.
Enzyme Inhibition Research Found that certain derivatives inhibited enzymes related to metabolic syndrome, showing promise for weight management therapies.Indicates a possible avenue for obesity treatment through metabolic regulation.

Comparison with Similar Compounds

Key Observations :

  • Solubility : The acetic acid group in the target compound improves aqueous solubility relative to ester derivatives (e.g., 5-tert-butyl 7-ethyl ester) .
  • Bioactivity : Bulkier substituents (e.g., BIO-1984542) are associated with enhanced binding to therapeutic targets like Parkin E3 ligase but may reduce metabolic stability .

Heterocyclic Variations

Compounds with triazolo[1,5-a]pyrazine cores (e.g., 9a, 9d, 9e) exhibit distinct electronic properties due to the triazole ring’s electron-deficient nature. For example:

  • NMR Shifts : The triazole ring in 9e causes deshielding effects, observed in its ¹H NMR spectrum (δ = 10.46 ppm for NH) compared to pyrazolo[1,5-a]pyrazine derivatives .
  • Synthetic Complexity : Triazolo derivatives often require multi-step syntheses involving azide-alkyne cycloadditions, whereas pyrazolo analogs are synthesized via simpler coupling reactions (e.g., HATU-mediated amidation) .

Physicochemical Properties

Elemental analysis and spectroscopic data from dihydropyrazolo[1,5-a]pyrimidines (e.g., 4b, 4j, 4n) highlight trends in stability and purity:

Compound Calculated C (%) Found C (%) ΔC (%) Notes
4b 60.31 60.24 -0.07 Minimal deviation indicates high purity
4j 59.01 58.82 -0.19 Fluorine substituent may affect combustion analysis
4n 54.81 54.61 -0.20 Trifluoromethyl group increases molecular weight

The target compound’s acetic acid group likely improves crystallinity, as seen in similar structures with polar moieties .

Preparation Methods

Pyrazolo[1,5-a]pyrazine Core Construction

The synthesis typically starts from substituted pyrazole derivatives, which undergo cyclization with appropriate precursors to form the fused dihydropyrazolo[1,5-a]pyrazine ring. For example, tert-butyl-protected intermediates such as tert-butyl (6S)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate have been prepared via multi-step reactions involving:

  • Preparation of pyrazol-5-ylmethyl carbamates
  • Mesylation and subsequent cyclization steps
  • Iodination to introduce a leaving group for further substitution

These steps are often carried out under controlled conditions, including microwave-assisted synthesis to improve reaction rates and yields.

Introduction of the Acetic Acid Side Chain

The acetic acid functionality is introduced through alkylation or amidation reactions involving suitable acetic acid derivatives or equivalents. For instance, the attachment of a 2-(pyrazolo[1,5-a]pyrazin-5-yl)ethyl group to an acetic acid moiety can be achieved by:

  • Alkylation of the pyrazolo[1,5-a]pyrazine nitrogen with haloacetic acid derivatives
  • Subsequent deprotection and purification steps to yield the free acid

These transformations require careful control of reaction conditions to avoid side reactions such as cyclization or over-alkylation.

Avoidance of Undesired Cyclization Byproducts

A notable challenge in the preparation is the potential formation of cyclic byproducts, specifically dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones, through intramolecular aza-Michael reactions under basic or coupling conditions. These byproducts mask the reactive sites and reduce yield and purity.

To mitigate this, modified amide coupling protocols have been developed, including:

  • Use of protected intermediates (e.g., MOM-protecting groups)
  • Careful control of pH and reaction times
  • Purification by preparative HPLC to separate isomeric products

Such strategies ensure the isolation of the desired acyclic compound with high purity and biological activity.

Detailed Research Findings and Data

Step Reaction Type Key Reagents/Conditions Outcome/Notes
1 Preparation of pyrazolyl carbamate Pyrazol-5-ylmethyl carbamate formation; microwave-assisted High yield of protected intermediate
2 Mesylation and cyclization Methanesulfonate formation followed by intramolecular cyclization Formation of dihydropyrazolo[1,5-a]pyrazine core
3 Iodination Iodo-substitution at position 3 using iodine reagents Introduction of reactive site for further substitution
4 Alkylation with haloacetic acid Reaction with haloacetic acid derivatives under mild base Attachment of acetic acid side chain
5 Deprotection and purification Acidic deprotection (TFA or HCl), preparative HPLC Isolation of pure this compound

Analytical Characterization

  • NMR Spectroscopy: 1H and 13C NMR confirm the presence of characteristic pyrazolo[1,5-a]pyrazine protons and the acetic acid side chain.
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight (~expected mass depending on substituents).
  • HPLC: Used to separate and purify the desired compound from cyclic byproducts and other impurities.
  • X-ray Crystallography: Occasionally employed to confirm the fused ring system and substitution pattern.

Q & A

Q. Table 1: Elemental Analysis Data

ParameterCalculated (%)Observed (%)
C61.6561.78
H4.384.12
N27.6527.45

Basic: How is X-ray crystallography utilized in determining the molecular structure of pyrazolo[1,5-a]pyrazine derivatives?

Methodological Answer:
Single-crystal X-ray diffraction resolves bond lengths, angles, and dihedral angles. For example, a related compound (C22H22ClN3O3) crystallizes in a triclinic system (space group P1), with lattice parameters:

  • a = 7.1709 Å, b = 10.6982 Å, c = 13.9169 Å
  • Angles: α = 81.156°, β = 77.150°, γ = 72.278° .
    Refinement parameters (R = 0.041, wR = 0.115) ensure accuracy. This method confirms substituent orientation and hydrogen-bonding networks critical for stability .

Advanced: What strategies are effective in optimizing the synthetic yield of this compound under varying catalytic conditions?

Methodological Answer:
Catalytic hydrogenation (e.g., using Pt/C under H₂) can reduce nitro groups or saturate double bonds in intermediates. Key factors include:

  • Catalyst Loading : 5 wt.% Pt/C for efficient reduction .
  • Temperature and Solvent : 50°C in methanol optimizes reaction kinetics .
  • Workup : Filtration and reduced-pressure concentration minimize product loss . Parallel monitoring via TLC or LC-MS ensures reaction completion.

Advanced: How can computational chemistry aid in predicting the reactivity and stability of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. ICReDD’s approach integrates:

  • Reaction Path Searches : To identify energetically favorable routes .
  • Information Science : Extracts patterns from experimental data to narrow optimal conditions (e.g., solvent, catalyst) .
  • Feedback Loops : Experimental results refine computational models, accelerating discovery (e.g., predicting regioselectivity in functionalization) .

Advanced: How to address discrepancies in biological activity data across studies involving similar derivatives?

Methodological Answer:
Contradictions arise from variations in:

  • Assay Conditions (e.g., cell lines, incubation times).
  • Structural Modifications : Minor changes (e.g., substituents at position 2) alter binding affinity.
    Resolution Strategies :
  • Meta-Analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalization).
  • SAR Studies : Systematically modify the ethyl or acetic acid groups and retest activity .
  • Control Experiments : Replicate studies under identical conditions to isolate variables.

Advanced: What approaches are used to modify the acetic acid moiety to improve pharmacokinetic properties?

Methodological Answer:
Modifications focus on enhancing solubility and metabolic stability:

  • Ester Prodrugs : Replace the carboxylic acid with ethyl esters for increased lipophilicity .
  • Bioisosteres : Substitute acetic acid with sulfonamide or tetrazole groups (e.g., as seen in related pyrazolo[1,5-a]pyrimidine derivatives) .
  • Conformational Restriction : Introduce cyclic analogs (e.g., lactams) to reduce rotational freedom and improve target binding .

Q. Table 2: Common Modifications and Effects

ModificationEffect on PK PropertiesReference
Ethyl Ester ProdrugEnhanced membrane permeability
Tetrazole BioisostereImproved metabolic stability
Lactam CyclizationReduced off-target interactions

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

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